molecular formula C9H8O3 B088165 3-Hydroxycinnamic acid CAS No. 14755-02-3

3-Hydroxycinnamic acid

Cat. No. B088165
CAS RN: 14755-02-3
M. Wt: 164.16 g/mol
InChI Key: KKSDGJDHHZEWEP-SNAWJCMRSA-N
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Description

3-Hydroxycinnamic acid is a type of hydroxycinnamic acid, which is a class of phenolic compounds possessing a C6-C3 carbon backbone derived from cinnamic acid through hydroxylation or methylation processes. These compounds are widely distributed in nature, found in foods like pears, coffee beans, and dandelions, and are known for their antioxidant, anti-inflammatory, and potential therapeutic properties (An et al., 2016).

Synthesis Analysis

The synthesis of hydroxycinnamic acids, including 3-Hydroxycinnamic acid, can be achieved through bacterial synthesis. For instance, by engineering the metabolic pathways of Escherichia coli, various types of hydroxycinnamates were synthesized from glucose, demonstrating the feasibility of biosynthetic production methods for these compounds (An et al., 2016).

Molecular Structure Analysis

The molecular structure of hydroxycinnamic acids is characterized by an aromatic ring with one or more hydroxyl groups attached, contributing to their antioxidant properties. The structure-activity relationships of these compounds indicate that certain modifications to the aromatic ring or the carboxylic function can significantly influence their biological activity (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

Hydroxycinnamic acids undergo various chemical reactions, including esterification and complexation with metals. For instance, 2-Hydroxy-3-carboxy-dihydrocinnamic acid forms tridentate complexes with Al(III) and Fe(III), showcasing the reactivity of these compounds towards metal ions, which may be relevant for their antioxidant mechanism (Bombi et al., 2007).

Physical Properties Analysis

The physical properties of hydroxycinnamic acids, such as solubility and melting point, are influenced by their molecular structure. The presence of hydroxyl groups makes these compounds relatively polar, affecting their solubility in water and organic solvents. These properties are crucial for their absorption and bioavailability in biological systems (El‐Seedi et al., 2012).

Chemical Properties Analysis

The antioxidant properties of hydroxycinnamic acids are well-documented, with these compounds acting as potent free radical scavengers. This activity is related to their ability to donate hydrogen or electrons and to stabilize the resulting phenoxyl radical through the delocalization within their structure. The structure-property-activity relationships established for these compounds suggest that their redox potentials could serve as a measure of antioxidant activity (Teixeira et al., 2013).

Scientific Research Applications

  • Management of Lipid Metabolism and Obesity : Hydroxycinnamic acid derivatives, including 3-Hydroxycinnamic acid, have shown potential in managing lipid metabolism and obesity. These compounds exhibit antioxidant and anti-inflammatory properties and have been found to inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in adipose tissues. They also reduce the expression of proinflammatory adipokines and increase the secretion of the anti-inflammatory agent adiponectin from adipocytes (Alam et al., 2016).

  • Cancer Treatment Applications : 3-Hydroxycinnamic acid has been found to induce apoptosis and G0/G1-phase arrest in human cervix epithelial carcinoma (HeLa) cells. This suggests its potential application in cancer treatment, operating through p53- and caspase-3-dependent pathways (Chuang et al., 2005).

  • Pharmacokinetic Properties and Biological Activities : Hydroxycinnamic acids are abundant in many foods and have a range of pharmacokinetic properties and biological activities. They have been associated with reduced risks of cardiovascular disease due to their antioxidant properties (El‐Seedi et al., 2012).

  • Cosmeceutical Applications : Hydroxycinnamic acids and derivatives display various activities beneficial for cosmetic formulations, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase, and UV protective effects. They are considered promising ingredients for anti-aging, anti-inflammatory, and hyperpigmentation-correcting products (Taofiq et al., 2017).

  • Antioxidant Activity in Human Low Density Lipoprotein : Hydroxycinnamic acid derivatives have shown effective antioxidant activity against induced peroxidation in human low-density lipoprotein (LDL), demonstrating their potential in preventing oxidative stress-related damages (Cheng et al., 2007).

  • Antidiabetic Applications : Hydroxycinnamic acid derivatives have been studied for their interaction with commercial hypoglycemic drugs, indicating potential benefits in the treatment of diabetes mellitus. They may act synergistically with these drugs and help reduce secondary complications caused by the accumulation of lipids (Prabhakar & Doble, 2011).

  • Amyloid Aggregation Inhibition in Parkinson’s Disease : Hydroxycinnamic acid derivatives from coffee extracts have been found to prevent amyloid transformation of alpha-synuclein, a key factor in Parkinson's disease. This suggests their potential use in the prevention of synucleinopathies (Medvedeva et al., 2022).

Safety And Hazards

3-Hydroxycinnamic acid is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Hydroxycinnamic acids and their derivatives have been investigated and applied in several research fields for their antioxidant, anti-inflammatory, and anti-bacterial activities. They have potential roles as valid alternatives to current therapies, supporting the management and rebalancing of skin disorders and diseases at different levels .

properties

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001336224
Record name trans-m-Coumaric acid
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Molecular Weight

164.16 g/mol
Source PubChem
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Physical Description

Solid
Record name m-Coumaric acid
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Product Name

3'-Hydroxycinnamic acid

CAS RN

14755-02-3, 588-30-7
Record name trans-3-Hydroxycinnamic acid
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Record name 3-Coumaric acid
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Record name 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)-
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Record name Cinnamic acid, m-hydroxy-
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Record name Cinnamic acid, m-hydroxy-
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Record name 3'-HYDROXYCINNAMIC ACID
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Record name m-Coumaric acid
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Melting Point

192 - 194 °C
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzaldehyde (1 g, 0.008 mol), malonic acid (1.69 g, 0.016 mol), piperidine (1 to 3 mL) and acetic acid (10–20 mL) were taken in a 100 ml Erlenmeyer flask and irradiated under microwave for 2–8 minutes in parts. The cooled mixture was poured into ice cold water and extracted with ethyl acetate. The organic layer was washed with dil HCl., saturated sodium chloride and then organic layer dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain crude solid which was recrystallised with methanol, provided a white solid in 76% yield; 193° C. (lit mp 194° C.); 1H NMR (CDCl3) δ 6.73(1H, s, H-3 and H-5), 6.62 (1H, dd, H-7), 5.61(1H, d, J=10.9 Hz trans, H-8), 5.16(1H, d, J=17.6, cis-H-8).; 13C NMR (CDCl3) δ 147.4 (C-2 and C-6), 137.2 (C-1), 135.1 (C-7), 129.5 (C-4), 112.2 (C-8), 103.3 (C-3 and C-5), 56.0 (2 OMe). This experiment clearly indicates that utilization of microwave technique as well as presence of hydroxy at 4-position of phenylaldehydes is important for the preparation of 4-vinylphenols (Example I, II and III).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2 (± 1) mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
phenylaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-vinylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
M Kohout, J Tůma, J Svoboda, V Novotná… - Journal of Materials …, 2013 - pubs.rsc.org
… Herein we report for the first time bent-shaped materials based on a 3-hydroxycinnamic acid central core. We have synthesized three series (denoted I, II and III) and modified the ester-…
Number of citations: 11 pubs.rsc.org
JY Chuang, YY Tsai, SC Chen, TJ Hsieh, JG Chung - in vivo, 2005 - iv.iiarjournals.org
… 3-hydroxycinnamic acid-induced apoptosis and cell cycle arrest. Treatment of human cervix HeLa cells with 3-hydroxycinnamic acid … induced by 3-hydroxycinnamic acid in HeLa cells …
Number of citations: 30 iv.iiarjournals.org
M Sardo, C Ruano, JL Castro, I López-Tocón… - Chemical Physics …, 2008 - Elsevier
SERS of trans-3-hydroxycinnamic acid adsorbed on silver colloids have been analyzed in order to detect resonant charge transfer processes similar to a resonance Raman mechanism, …
Number of citations: 11 www.sciencedirect.com
H Yue, Y Liu, Y Gu, X Hu, J Zhu… - Journal of Chemical & …, 2023 - ACS Publications
The solubility of trans-3-hydroxycinnamic acid in pure solvents (methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutanol, methyl acetate, ethyl acetate, and n-propyl acetate) …
Number of citations: 0 pubs.acs.org
ZM Wu, Y Cao, JH Guo, XQ Fang, CM Liu - Reactive and Functional …, 2022 - Elsevier
… In this report, 3-hydroxycinnamic acid, a natural-occurring and bio-product from lignin pyrolysis, was chosen as starting feedstock to prepare VBOZ-7. First, the 3-hydroxycinnamic acid …
Number of citations: 5 www.sciencedirect.com
Ö Arslan, FNE Akdemir - JAPS: Journal of Animal & Plant Sciences, 2018 - thejaps.org.pk
… The aim of this study was to determine the possible antioxidant effect of trans-3 hydroxycinnamic acid (HC) as an antioxidant agent against oxidative liver damage induced by MTX in …
Number of citations: 4 thejaps.org.pk
HT Aung, T Furukawa, T Nikai, M Niwa… - Bioorganic & medicinal …, 2011 - Elsevier
In our previous paper, we reported that rosmarinic acid (1) of Argusia argentea could neutralize snake venom induced hemorrhagic action. Rosmarinic acid (1) consists of two …
Number of citations: 42 www.sciencedirect.com
A Garcia-Jimenez, F García-Molina… - International journal of …, 2018 - Elsevier
… Docking studies of 2-hydroxycinnamic and 3-hydroxycinnamic acids showed that tyrosinase is able to hydroxylate 3-hydroxycinnamic acid but is unable to hydroxylate 2-…
Number of citations: 37 www.sciencedirect.com
PA Calvo, J Rodrıguez, H Grande, D Mecerreyes… - Synthetic Metals, 2002 - Elsevier
… The second one includes trans-3-hydroxycinnamic acid (HCA) and two HCA-related compounds, such as trans-4-hydroxy-3-methoxycinnamic acid (HMA) and urocanic acid (UA). It was …
Number of citations: 57 www.sciencedirect.com
JH Li, X Zhou, H Yao, F Feng - Materials Science Forum, 2016 - Trans Tech Publ
… 3-hydroxycinnamic acid (3HCA), one of a coumaric acid … poly(3-hydroxycinnamic acid) (P3HCA) homopolymer showed … polymer known as poly(3-hydroxycinnamic acid-co-lactic acid) (P…
Number of citations: 2 www.scientific.net

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